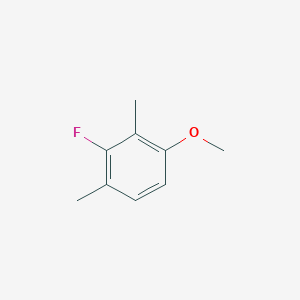

2-Fluoro-4-methoxy-1,3-dimethylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-1-methoxy-2,4-dimethylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-6-4-5-8(11-3)7(2)9(6)10/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODKMVCMLMZAAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 2 Fluoro 4 Methoxy 1,3 Dimethylbenzene

Retrosynthetic Analysis of 2-Fluoro-4-methoxy-1,3-dimethylbenzene

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. amazonaws.com For 2-Fluoro-4-methoxy-1,3-dimethylbenzene, several logical disconnections can be proposed, each suggesting a different forward synthetic strategy.

The primary disconnections for the target molecule focus on the carbon-fluorine (C-F), carbon-carbon (C-C) from the methyl groups, and carbon-oxygen (C-O) bonds.

C-F Bond Disconnection: This is often the most logical approach for late-stage fluorination. This disconnection points to 3,5-dimethylanisole (B1630441) as the immediate precursor. The forward reaction would be an electrophilic aromatic substitution (EAS) fluorination. This is a highly promising route, as the existing methoxy (B1213986) and methyl groups are activating and will direct the incoming electrophile to the desired position.

C-CH₃ Bond Disconnections: Disconnecting the two methyl groups suggests a precursor like 4-fluoroanisole . The forward synthesis would involve introducing two methyl groups via a reaction such as Friedel-Crafts alkylation. However, controlling the regioselectivity of two successive alkylations on an activated ring presents a significant challenge, likely leading to a mixture of isomers.

C-O Bond Disconnection: This disconnection points to a 2-fluoro-1,3-dimethylphenol derivative and a methylating agent. Alternatively, it could suggest a nucleophilic aromatic substitution (SNAr) on a suitably activated dihalogenated xylene derivative to introduce the methoxy group.

Based on this analysis, the pathway originating from 3,5-dimethylanisole via electrophilic fluorination appears to be the most efficient and regioselective strategy.

Precursor Identification and Synthesis Pathways

Derivatization from Related Fluorinated Anisoles

One potential, though more complex, pathway begins with a commercially available fluorinated anisole (B1667542), such as 4-fluoroanisole. sigmaaldrich.com The objective is to introduce two methyl groups at the C1 and C3 positions.

This would typically be attempted via a Friedel-Crafts alkylation reaction. However, this approach is fraught with challenges:

Regioselectivity: The methoxy group is a strong ortho-, para-director, while the fluorine atom is a weak deactivator but also ortho-, para-directing. The first alkylation would likely occur at the position ortho to the methoxy group (C3). However, the second alkylation's position is harder to control and could lead to a mixture of products.

Polyalkylation: Friedel-Crafts alkylations are prone to over-alkylation, as the newly added alkyl group further activates the aromatic ring.

A hypothetical two-step alkylation sequence is outlined below:

| Step | Reactant | Reagent | Product | Reaction Type |

| 1 | 4-Fluoroanisole | CH₃Cl, AlCl₃ | 2-Fluoro-4-methoxy-1-methylbenzene | Friedel-Crafts Alkylation |

| 2 | 2-Fluoro-4-methoxy-1-methylbenzene | CH₃Cl, AlCl₃ | 2-Fluoro-4-methoxy-1,3-dimethylbenzene | Friedel-Crafts Alkylation |

This table represents a hypothetical pathway and does not account for the significant challenges in controlling regioselectivity and preventing side reactions.

Introduction of Methyl and Fluoro Substituents on Methoxybenzene Scaffolds

A more strategically sound approach begins with a precursor where the methyl groups are already in place: 3,5-dimethylanisole . sigmaaldrich.comnih.gov This commercially available starting material has the ideal substitution pattern to direct the final fluorine atom to the correct position.

The synthesis can be envisioned in two primary steps starting from the corresponding phenol (B47542):

Etherification: 3,5-dimethylphenol (B42653) is converted to 3,5-dimethylanisole. This is a standard Williamson ether synthesis, typically achieved by deprotonating the phenol with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) followed by reaction with a methylating agent like dimethyl sulfate (B86663) or methyl iodide.

Fluorination: The resulting 3,5-dimethylanisole undergoes electrophilic fluorination to install the fluorine atom at the C2 position. This step is discussed in detail in the following section.

| Step | Reactant | Reagent(s) | Product | Reaction Type |

| 1 | 3,5-Dimethylphenol | 1. NaOH2. (CH₃)₂SO₄ | 3,5-Dimethylanisole | Williamson Ether Synthesis |

| 2 | 3,5-Dimethylanisole | Selectfluor™ | 2-Fluoro-4-methoxy-1,3-dimethylbenzene | Electrophilic Fluorination |

This table outlines a highly plausible and efficient synthetic route to the target compound.

Advanced Synthetic Strategies

Modern synthetic methods offer precise control over the introduction of functional groups onto aromatic rings. Both electrophilic and nucleophilic substitution strategies can be considered for the synthesis of 2-Fluoro-4-methoxy-1,3-dimethylbenzene.

Electrophilic Aromatic Substitution (EAS) Methodologies in Controlled Fluorination and Alkylation

Electrophilic Aromatic Substitution (EAS) is the cornerstone of the most logical synthetic route to the target molecule. The key step is the direct fluorination of 3,5-dimethylanisole. The aromatic ring of this precursor is highly activated towards EAS due to the presence of three electron-donating groups: one methoxy and two methyl groups.

The directing effects of these substituents are synergistic:

The methoxy group is a powerful ortho-, para-director.

The two methyl groups are also ortho-, para-directors.

The combined effect strongly directs the incoming electrophile to the C2, C4, and C6 positions. Since the C4 position is already occupied by the methoxy group, the fluorination is overwhelmingly directed to the C2 (or the equivalent C6) position, which is ortho to both the methoxy group and a methyl group, and para to the other methyl group.

Modern electrophilic fluorinating agents, often called "N-F reagents," provide a source of "F⁺" and are safer and more manageable than elemental fluorine. Selectfluor™ (F-TEDA-BF₄) is a widely used commercial reagent for such transformations and would be the reagent of choice for this step. nih.govmdpi.com The reaction mechanism is believed to proceed through a Wheland-type intermediate, where the positive charge is stabilized by the electron-donating groups on the ring. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Approaches for Halogen Displacement and Methoxy Introduction

Nucleophilic aromatic substitution (SNAr) is an alternative strategy, though less suited for this particular target. SNAr reactions require an aromatic ring that is electron-poor, typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to a good leaving group (like a halide). chemicalbook.comrsc.org

Hypothetical SNAr Reaction:

Reactant: 1,2,4-Trifluoro-3,5-dimethylbenzene

Reagent: Sodium methoxide (B1231860) (NaOCH₃) in a polar aprotic solvent (e.g., DMF). google.com

Product: 2,4-Difluoro-1-methoxy-3,5-dimethylbenzene (not the target molecule).

This hypothetical route illustrates the core issue: the target molecule, 2-Fluoro-4-methoxy-1,3-dimethylbenzene, is electron-rich due to its methoxy and methyl substituents. These groups destabilize the negatively charged Meisenheimer complex intermediate that is characteristic of the SNAr mechanism, making this pathway kinetically unfavorable compared to the EAS approach. youtube.com The fluorine atom itself is the best leaving group among the halogens in SNAr reactions because its high electronegativity strongly polarizes the carbon-halogen bond, making the carbon more susceptible to nucleophilic attack in the rate-determining step. rsc.orgyoutube.com

Cross-Coupling Reactions for Aryl-Aryl and Aryl-Alkyl Bond Formation

The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental in organic synthesis, and palladium-catalyzed cross-coupling reactions are among the most powerful tools for achieving these transformations on aromatic rings. For a polysubstituted arene like 2-Fluoro-4-methoxy-1,3-dimethylbenzene, these methods offer a versatile approach to introduce additional aryl or alkyl groups, or to build the substituted benzene (B151609) ring itself. Key transformations include the Suzuki, Negishi, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling an organoboron species (typically a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org The general mechanism involves three key steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org

In the context of synthesizing analogues of 2-Fluoro-4-methoxy-1,3-dimethylbenzene, a suitable precursor, such as a halogenated derivative (e.g., 2-bromo- or 2-chloro-4-methoxy-1,3-dimethylbenzene), could be coupled with various aryl or alkyl boronic acids. Research on the Suzuki-Miyaura coupling of sterically hindered and electronically diverse substrates has demonstrated the reaction's broad applicability. For example, the coupling of various aryl bromides with boracarboxylated products has been shown to be effective, tolerating functional groups like ethers and fluorides. chemrxiv.org The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with challenging substrates.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide or triflate, also catalyzed by a nickel or palladium complex. wikipedia.org A key advantage of the Negishi reaction is the high reactivity of organozinc reagents, which often allows for milder reaction conditions compared to other coupling methods. However, these reagents are also more sensitive to air and moisture. wikipedia.org This reaction is particularly useful for creating C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. For a target like 2-Fluoro-4-methoxy-1,3-dimethylbenzene, a synthetic strategy could involve coupling a corresponding zincate with a halogenated aromatic partner, or vice versa. The reaction has been shown to be effective for producing methylarenes from bromoarenes using dimethylzinc. researchgate.net

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of aryl C-N bonds, coupling amines with aryl halides or triflates using a palladium catalyst. wikipedia.org This method has largely replaced harsher traditional methods for synthesizing aryl amines due to its excellent functional group tolerance and broad substrate scope. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org For synthesizing analogues of 2-Fluoro-4-methoxy-1,3-dimethylbenzene containing an amino group, this reaction is invaluable. For instance, a precursor like 2-chloro-5-methoxy-1,3-dimethylbenzene has been successfully coupled with various amines. nih.gov The development of specialized ligands, such as RuPhos and XPhos, has been critical in expanding the reaction's utility to include challenging substrates like aryl chlorides. nih.govnih.gov

| Reaction Type | Coupling Partners | Catalyst System (Example) | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid + Aryl Halide | Pd(OAc)₂, SPhos, K₃PO₄ | Stable reagents, wide functional group tolerance. | wikipedia.orglibretexts.org |

| Negishi | Aryl/Alkyl Zinc Halide + Aryl Halide | Pd(dppf)Cl₂ or Ni(dppe)Cl₂ | High reactivity, allows for milder conditions. | wikipedia.orgresearchgate.net |

| Buchwald-Hartwig | Amine + Aryl Halide | Pd(OAc)₂, RuPhos, Cs₂CO₃ | Excellent for C-N bond formation, broad amine scope. | wikipedia.orgnih.gov |

Flow Chemistry Applications in the Synthesis of Substituted Aromatics

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety when handling hazardous reagents, and potential for automated, multi-step synthesis. d-nb.info

Optimization of Reaction Conditions and Yields

Achieving high yields in the synthesis of polysubstituted benzenes, especially via cross-coupling reactions, requires careful optimization of multiple parameters. The interplay between the catalyst, ligand, base, solvent, and temperature is critical for reaction success.

Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine (B1218219) ligand, dictates the catalyst's activity and stability. For challenging substrates, such as electron-rich or sterically hindered aryl chlorides, bulky, electron-rich phosphine ligands like RuPhos, XPhos, or SPhos are often required to promote the difficult oxidative addition and reductive elimination steps. nih.gov

Base: The base plays a crucial role, often participating in the transmetalation step (in Suzuki coupling) or deprotonating the nucleophile (in Buchwald-Hartwig amination). libretexts.orgwikipedia.org Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu). The strength and solubility of the base can profoundly impact reaction rates and yields.

Solvent: The solvent must solubilize the reactants and catalyst system. Aprotic polar solvents like DMF, dioxane, and toluene (B28343) are common. nih.gov Aqueous solvent mixtures (e.g., toluene/water, THF/water) are frequently used for Suzuki couplings. chemrxiv.org

Temperature: While many modern catalyst systems operate efficiently at or near room temperature, some transformations, particularly those involving less reactive substrates like aryl chlorides, may require heating to achieve reasonable reaction rates. nih.gov

Systematic screening of these parameters, often aided by Design of Experiment (DoE) methodologies, is essential for identifying the optimal conditions for a specific transformation, such as the synthesis of 2-Fluoro-4-methoxy-1,3-dimethylbenzene or its derivatives.

| Parameter | Variables | Impact on Reaction | Reference |

|---|---|---|---|

| Catalyst/Ligand | Pd(OAc)₂, Pd₂(dba)₃ / XPhos, RuPhos, SPhos, BINAP | Affects catalytic activity, stability, and substrate scope. Crucial for activating C-Cl bonds. | nih.govnih.gov |

| Base | Cs₂CO₃, K₃PO₄, NaOt-Bu, K₂CO₃ | Influences reaction rate and can be critical for catalyst turnover and preventing side reactions. | libretexts.orgwikipedia.org |

| Solvent | Toluene, Dioxane, THF, DMF, t-BuOH/H₂O | Affects solubility of reactants and catalyst; can influence reaction mechanism and rate. | chemrxiv.orgnih.gov |

| Temperature | Room Temperature to >100 °C | Controls reaction rate; higher temperatures can overcome activation barriers but may also lead to catalyst decomposition. | nih.govacs.org |

Green Chemistry Principles in Synthetic Design for 2-Fluoro-4-methoxy-1,3-dimethylbenzene Analogues

Green chemistry provides a framework for designing chemical processes that minimize environmental impact and improve safety. numberanalytics.com The synthesis of 2-Fluoro-4-methoxy-1,3-dimethylbenzene analogues can be made more sustainable by adhering to these principles.

Prevention of Waste: Designing syntheses to produce minimal waste is a core tenet. This can be achieved through high-yield reactions and "telescoped" syntheses where intermediates are not isolated. scranton.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as cross-couplings, are inherently more atom-economical than stoichiometric methods. numberanalytics.com

Use of Safer Solvents and Auxiliaries: Whenever possible, hazardous solvents should be replaced with greener alternatives, such as water, ethanol, or even solvent-free conditions. ucl.ac.ukucl.ac.uk Some Buchwald-Hartwig aminations, for example, have been successfully performed under solvent-free conditions. researchgate.net

Design for Energy Efficiency: Using highly active catalysts that allow reactions to proceed at lower temperatures reduces energy consumption. numberanalytics.com Flow chemistry can also contribute by providing better heat integration.

Use of Renewable Feedstocks: While the direct synthesis of complex aromatics from biomass is still a developing field, research into converting biomass-derived furfurals into substituted benzenes points towards a future where fossil fuel dependence can be reduced. ucl.ac.ukrsc.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts like palladium complexes are used in small quantities and can be recycled, significantly reducing waste. numberanalytics.com

By integrating these principles, the synthesis of 2-Fluoro-4-methoxy-1,3-dimethylbenzene and its analogues can be approached in a manner that is not only efficient but also environmentally responsible.

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Investigations of Substitution Reactions Involving 2-Fluoro-4-methoxy-1,3-dimethylbenzene

Electrophilic Aromatic Substitution (EAS) is a cornerstone of benzene (B151609) chemistry, proceeding via a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. The substituents on the aromatic ring profoundly influence both the rate of reaction and the regioselectivity (the orientation of the incoming electrophile).

The directing effects of these substituents are additive. To predict the site of substitution, we must consider the positions activated by each group and the steric hindrance.

Methoxy (B1213986) group (at C4): Strongly activates and directs ortho (C3 and C5) and para (C1).

Methyl group (at C1): Activates and directs ortho (C2 and C6) and para (C4).

Methyl group (at C3): Activates and directs ortho (C2 and C4) and para (C6).

Fluoro group (at C2): Deactivates but directs ortho (C1 and C3) and para (C5).

The positions on the ring are C5 and C6. The positions C1, C2, C3, and C4 are already substituted.

Position C5: Activated by the ortho methoxy group and the para fluoro group.

Position C6: Activated by the ortho methyl group (at C1) and the para methyl group (at C3).

The methoxy group is a more powerful activating group than the methyl groups. Therefore, electrophilic attack is most likely to be directed by the methoxy group to its ortho position, C5. The C3 position is already substituted. The other ortho position to the methoxy group, C5, is also activated by the para fluoro group. The C6 position is activated by two methyl groups. Given the strong activating and directing effect of the methoxy group, substitution is strongly favored at the C5 position. Steric hindrance from the adjacent methyl group at C3 might slightly disfavor the C5 position compared to an unhindered one, but the powerful electronic activation by the methoxy group is expected to be the dominant factor.

| Position | Activating/Directing Influences | Deactivating Influences | Steric Hindrance | Predicted Outcome |

|---|---|---|---|---|

| C5 | Strongly activated (ortho to -OCH3), Weakly directed (para to -F) | None | Moderate (from C4-OCH3 and C6-H) | Major Product |

| C6 | Moderately activated (ortho to C1-CH3 and para to C3-CH3) | None | Low | Minor Product/Not Observed |

Nucleophilic Aromatic Substitution (SNAr) typically occurs on electron-poor aromatic rings, where strong electron-withdrawing groups (like -NO2) are present to stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.com The reaction generally requires a good leaving group, and fluorine, despite its strong bond to carbon, is an excellent leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and facilitating the rate-determining nucleophilic attack. youtube.com

The substrate 2-Fluoro-4-methoxy-1,3-dimethylbenzene is electron-rich due to the methoxy and methyl groups, which is generally unfavorable for a classical SNAr mechanism. These electron-donating groups would destabilize the negatively charged Meisenheimer intermediate.

However, recent advancements have enabled SNAr on electron-neutral and even electron-rich fluoroarenes through mechanisms like photoredox catalysis. nih.gov In such a process, the fluoroarene is oxidized to a radical cation. This oxidation dramatically increases the electrophilicity of the ring and lowers the barrier for nucleophilic attack. nih.gov The site of substitution is dictated by the electronics of the generated radical cation, where the positive charge is most stabilized. nih.gov For 2-Fluoro-4-methoxy-1,3-dimethylbenzene, this would likely still be the carbon bearing the fluorine atom, leading to its displacement by a nucleophile under these specialized conditions.

In some contexts, particularly with strong bases, the methoxy group can also be a leaving group, although this is less common than fluoride (B91410) displacement. Studies on related fluoro-methoxy benzaldehydes have shown that in the presence of a nucleophile like a methoxy anion, the fluorine atom at a position activated by an electron-withdrawing group can be replaced. acgpubs.org

Role of Steric and Electronic Effects on Regioselectivity and Reaction Rates

The regioselectivity and rate of reactions involving 2-Fluoro-4-methoxy-1,3-dimethylbenzene are a direct consequence of the balance between steric and electronic factors.

Electronic Effects:

Activating Groups (-OCH3, -CH3): The methoxy group is the strongest activator, donating electron density via resonance (+R effect), which significantly outweighs its inductive withdrawal (-I effect). This makes the ortho and para positions highly nucleophilic. The methyl groups are weaker activators, donating electron density primarily through induction (+I effect) and hyperconjugation.

Deactivating Group (-F): The fluorine atom is strongly deactivating via induction (-I effect) but weakly activating via resonance (+R effect). The net result is deactivation, making the ring less reactive than a non-fluorinated counterpart, but it still directs incoming electrophiles to the ortho and para positions.

In EAS, the powerful +R effect of the methoxy group is the dominant electronic factor, strongly directing incoming electrophiles to the C5 position.

Steric Effects:

The two methyl groups at C1 and C3, along with the methoxy group at C4, create significant steric hindrance. This "ortho effect" can influence reactivity. wikipedia.org For instance, any reaction at the C5 position will experience steric hindrance from the adjacent methoxy group. However, electrophilic attack at the C6 position would be sterically hindered by the C1-methyl group. The steric bulk of the incoming electrophile is also a critical factor; larger electrophiles will be more sensitive to steric hindrance, potentially favoring the less crowded C6 position, although this is electronically less favored. youtube.com

| Ring Position | Dominant Electronic Effect | Key Steric Factor | Predicted Reactivity |

|---|---|---|---|

| C5 | Strong activation (ortho to -OCH3) | Hindrance from adjacent -OCH3 group | Most favored due to strong electronic activation |

| C6 | Moderate activation (ortho/para to -CH3) | Hindrance from adjacent C1-CH3 group | Less favored electronically |

Exploration of Functional Group Transformations

The fluorine atom at C2 is the primary site for nucleophilic attack and can also direct metalation.

SNAr: As discussed, while classical SNAr is disfavored, catalyzed versions (e.g., photoredox catalysis) could facilitate the displacement of the fluoride ion by various nucleophiles (e.g., amines, azoles, carboxylic acids). nih.gov

Metalation: Directed ortho-metalation (DoM) is a powerful tool for functionalizing aromatic rings. A heteroatom-containing substituent (the directing metalation group, DMG) coordinates to an organolithium reagent (like n-BuLi), directing deprotonation to the adjacent ortho position. acgpubs.org Both the fluoro and methoxy groups can act as DMGs. However, the methoxy group is generally a stronger DMG than fluorine. In a competitive scenario, lithiation would be expected to occur ortho to the methoxy group, at the C3 or C5 position. Since C3 is blocked by a methyl group, lithiation would be directed to C5. However, the acidity of the proton is also a factor. The proton at C5 is flanked by the electron-withdrawing fluorine atom (meta) and the electron-donating methoxy group (ortho). The proton at C6 is flanked by two methyl groups. The most acidic proton is likely at the C5 position, which is ortho to the methoxy group. Studies on fluorinated benzenes have shown that lithium diisopropylamide (LDA) can cleanly remove the most acidic proton, which is often adjacent to a fluorine atom. psu.edursc.org Therefore, depending on the base and conditions used, selective metalation at C5 (directed by the methoxy group) or potentially at C3 (if demethylation occurs first) or even C6 could be possible, though C5 is the most probable site.

The methoxy group is robust but can undergo specific transformations.

Demethylation: The cleavage of aryl methyl ethers to the corresponding phenols is a common transformation. Boron tribromide (BBr3) is a highly effective reagent for this purpose, even at low temperatures. nih.govorgsyn.org The reaction proceeds via the formation of a Lewis acid-base adduct between the methoxy oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov This method is generally tolerant of other functional groups, including halogens. orgsyn.org Therefore, treatment of 2-Fluoro-4-methoxy-1,3-dimethylbenzene with BBr3 would be expected to yield 3-Fluoro-2,6-dimethylphenol. Other reagents like HBr can also effect demethylation, though often requiring harsher conditions. researchgate.net

| Reagent | Typical Conditions | General Efficacy |

|---|---|---|

| BBr3 | DCM, -78 °C to RT | High, very effective |

| HBr | Aqueous, reflux | Effective, but harsh conditions |

| TMSI (Trimethylsilyl iodide) | CH3CN or DCM, RT | Effective, mild conditions |

Oxidation: The methoxy group itself is generally resistant to oxidation. However, the entire electron-rich aromatic ring can be susceptible to oxidation under strong oxidizing conditions. More likely is the oxidation of the benzylic C-H bonds of the methyl groups to carboxylic acids using strong oxidants like hot KMnO4, which would convert the molecule to a substituted benzoic acid. researchgate.net

Catalyst Design and Performance in Reactions Involving 2-Fluoro-4-methoxy-1,3-dimethylbenzene

While specific catalyst systems developed exclusively for 2-fluoro-4-methoxy-1,3-dimethylbenzene are not extensively documented in the reviewed literature, the principles of catalyst design for benzylic functionalization of substituted xylenes (B1142099) and related aromatics can be applied. The design of effective catalysts focuses on achieving high selectivity for the desired functionalization (e.g., mono- vs. di-functionalization, or selective oxidation of one methyl group over the other) and high efficiency under mild conditions.

For benzylic oxidation , catalyst systems often involve transition metals that can facilitate the activation of C-H bonds and the transfer of an oxidant. The classic industrial catalyst for the oxidation of toluene (B28343) derivatives is the Co/Mn/Br system. mdpi.com However, due to environmental concerns and the desire for higher selectivity, research has focused on developing alternative catalysts. For instance, manganese complexes, such as Mn(CF₃-PDP), have been shown to be effective for the chemoselective oxidation of methylene (B1212753) C-H bonds in the presence of aromatic functionalities. nih.gov Electrochemical methods also offer a green alternative for the site-selective oxidation of methylarenes to aromatic acetals without the need for chemical oxidants or transition-metal catalysts. nih.govd-nb.info

In the realm of benzylic amination , rhodium-based catalysts have demonstrated significant utility. For example, dirhodium catalysts like Rh₂(esp)₂ are highly effective for C-H amination reactions. nih.gov These catalysts operate via the in-situ formation of a rhodium nitrenoid species that can then insert into a benzylic C-H bond. Copper-based catalytic systems have also been developed for non-directed benzylic C-H amination, offering a more economical alternative. chemrxiv.org

Photocatalysis has emerged as a powerful tool for benzylic C-H functionalization, utilizing visible light to generate reactive intermediates under mild conditions. acs.orgnih.govacs.orgnih.gov These methods can be combined with transition metal catalysis (metallaphotoredox catalysis) to achieve a wide range of transformations. rsc.org

The table below summarizes catalyst systems that have been successfully employed for the benzylic functionalization of substrates structurally related to 2-fluoro-4-methoxy-1,3-dimethylbenzene, illustrating the types of catalysts and conditions that could be adapted for this specific compound.

| Reaction Type | Catalyst System | Substrate Type | Key Features |

| Benzylic Oxidation | Mn(CF₃-PDP) | Aromatic compounds with aliphatic C-H bonds | Chemoselective methylene oxidation in the presence of aromatic groups. nih.gov |

| Benzylic Oxidation | Electrochemical (catalyst-free) | Methyl benzoheterocycles | Site-selective oxidation to aromatic acetals. nih.govd-nb.info |

| Benzylic Amination | Rh₂(esp)₂ | Benzylic hydrocarbons | High efficiency for intermolecular C-H amination. nih.gov |

| Benzylic Amination | Cu/diimine ligand with NFSI | Benzylic C-H substrates | Avoids the need for excess substrate. chemrxiv.org |

| Benzylic Functionalization | Visible-light photocatalysis | Toluene derivatives | External photocatalyst-free functionalization. nih.govacs.org |

It is important to note that the electronic and steric effects of the fluoro and methoxy substituents in 2-fluoro-4-methoxy-1,3-dimethylbenzene would likely influence catalyst performance and regioselectivity. The electron-donating methoxy group would activate the benzylic positions, while the electron-withdrawing fluorine atom would have a deactivating effect. The position of these substituents would also direct the regioselectivity of the functionalization. Further experimental investigation is required to determine the optimal catalyst and reaction conditions for the selective functionalization of the methyl groups in this specific compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Characterization of 2-Fluoro-4-methoxy-1,3-dimethylbenzene

Quantum chemical calculations are central to understanding the fundamental characteristics of a molecule. These methods provide a bottom-up approach to describing molecular structure and electron distribution.

The first step in the computational analysis of 2-Fluoro-4-methoxy-1,3-dimethylbenzene would involve determining its most stable three-dimensional structure. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to the positions of its atoms. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are common methods for this purpose.

Conformational analysis is particularly important for this molecule due to the presence of the methoxy (B1213986) group, which can rotate. Different orientations of the methoxy group relative to the benzene (B151609) ring would be systematically investigated to identify the global minimum energy conformation and any other low-energy conformers. The output of these calculations would be a set of optimized geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for 2-Fluoro-4-methoxy-1,3-dimethylbenzene

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-F | Data not available |

| Bond Length | C-O (methoxy) | Data not available |

| Bond Angle | C-O-C (methoxy) | Data not available |

| Dihedral Angle | C-C-O-C (methoxy) | Data not available |

This table represents the type of data that would be generated from geometry optimization calculations. Specific values for 2-Fluoro-4-methoxy-1,3-dimethylbenzene are not currently available in published research.

Understanding the electronic structure is key to predicting a molecule's reactivity and its optical and electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and its tendency to undergo electronic transitions. A smaller gap generally suggests higher reactivity. The spatial distribution of these frontier orbitals would also be visualized to identify the regions of the molecule most likely to be involved in electron donation (HOMO) and acceptance (LUMO).

Table 2: Hypothetical Electronic Properties of 2-Fluoro-4-methoxy-1,3-dimethylbenzene

| Property | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table illustrates the expected output from an electronic structure analysis. The actual values are contingent on dedicated computational studies.

The distribution of electrons within 2-Fluoro-4-methoxy-1,3-dimethylbenzene would be analyzed to understand its polarity and intermolecular interaction potential. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom.

A Molecular Electrostatic Potential (MEP) map would provide a visual representation of the charge distribution. This map highlights regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). The fluorine and oxygen atoms are expected to be regions of high electron density.

Vibrational Spectroscopy Simulations and Correlations (e.g., FT-IR, Raman)

Computational methods can simulate the vibrational spectra (FT-IR and Raman) of 2-Fluoro-4-methoxy-1,3-dimethylbenzene. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This simulated spectrum is an invaluable tool for interpreting experimental spectra, as each calculated vibrational mode can be animated and assigned to specific atomic motions, such as C-H stretching, C-F stretching, or ring breathing modes.

Table 3: Hypothetical Calculated Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode |

| Data not available | C-F stretch |

| Data not available | Aromatic C-H stretch |

| Data not available | CH₃ rock |

| Data not available | C-O-C stretch |

This table demonstrates how theoretical vibrational frequencies would be correlated with specific molecular motions. This data is not yet available for the title compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Validation (e.g., GIAO Method)

Theoretical calculations are widely used to predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a popular and reliable approach for this purpose. The calculated chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental NMR data. This comparison is a powerful method for confirming the structure of a synthesized compound.

Table 4: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm)

| Nucleus | Predicted Shift | Experimental Shift |

| ¹³C (C-F) | Data not available | Data not available |

| ¹³C (C-OCH₃) | Data not available | Data not available |

| ¹H (CH₃) | Data not available | Data not available |

| ¹H (OCH₃) | Data not available | Data not available |

This table is an example of how predicted NMR data would be presented and validated against experimental results. Such a comparison requires both dedicated computational work and experimental data, which are currently lacking.

Applications of 2 Fluoro 4 Methoxy 1,3 Dimethylbenzene As a Building Block in Organic Synthesis

Utilization as a Core Scaffold for Complex Molecular Architectures

There is no available scientific literature that details the use of 2-Fluoro-4-methoxy-1,3-dimethylbenzene as a central scaffold for building complex molecular architectures. While the synthesis of complex molecules often relies on substituted aromatic rings as foundational units, no published research demonstrates the specific incorporation of this compound as a core structure in the synthesis of natural products, pharmaceuticals, or materials science targets.

Precursor for the Synthesis of Advanced Organic Intermediates

Role in the Construction of Substituted Heterocyclic Systems

The synthesis of heterocyclic compounds frequently involves the use of substituted aromatic precursors. For example, ortho-functionalized anilines, phenols, or benzaldehydes derived from the title compound could potentially be used to construct fused heterocyclic systems. Nevertheless, no studies have been found that report the use of 2-Fluoro-4-methoxy-1,3-dimethylbenzene as a starting material for the synthesis of any class of heterocyclic compounds, such as quinolines, quinoxalines, or benzofurans.

Application in the Development of New Synthetic Methodologies

New synthetic methodologies are often tested on a range of substrates to demonstrate their scope and limitations. There is no evidence to suggest that 2-Fluoro-4-methoxy-1,3-dimethylbenzene has been employed as a substrate in the development or validation of new synthetic reactions or catalytic systems.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals in 2-Fluoro-4-methoxy-1,3-dimethylbenzene.

High-Resolution 1D NMR (¹H, ¹³C, ¹⁹F)

¹H NMR Spectroscopy The proton NMR spectrum is expected to show four distinct signals corresponding to the aromatic proton, the methoxy (B1213986) group protons, and the two non-equivalent methyl group protons.

Aromatic Proton (H-5): This proton is situated between a methoxy group and a methyl group. It is expected to appear as a singlet in the aromatic region, likely around 6.6-6.8 ppm.

Methoxy Protons (-OCH₃): The protons of the methoxy group are shielded and should appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. researchgate.net

Methyl Protons (C1-CH₃ and C3-CH₃): Due to the asymmetry of the molecule, the two methyl groups are chemically non-equivalent. The methyl group at C1 is ortho to the fluorine atom, while the methyl group at C3 is meta. This difference in electronic environment would result in two distinct singlets in the region of 2.1-2.4 ppm. The methyl group ortho to the fluorine may show a small coupling to the ¹⁹F nucleus.

Predicted ¹H NMR Data for 2-Fluoro-4-methoxy-1,3-dimethylbenzene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 | 6.6 - 6.8 | s |

| -OCH₃ | 3.8 - 4.0 | s |

¹³C NMR Spectroscopy The ¹³C NMR spectrum will display nine distinct signals, as all carbon atoms are chemically non-equivalent. The chemical shifts are influenced by the attached atoms and their position on the benzene (B151609) ring. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF).

Aromatic Carbons: The six aromatic carbons will have shifts between approximately 110 and 165 ppm. The carbon attached to the fluorine (C-2) will be significantly affected, appearing as a doublet with a large coupling constant. The carbon attached to the methoxy group (C-4) will be downfield shifted. For comparison, in 2,6-dimethylanisole, the aromatic carbon chemical shifts are observed at 123.32 ppm (C4), 128.24 ppm (C3, C5), 130.20 ppm (C2, C6), and 156.65 ppm (C1). chemicalbook.com

Methoxy Carbon (-OCH₃): This carbon is expected around 55-60 ppm. researchgate.net

Methyl Carbons (-CH₃): The two methyl carbons will appear in the upfield region, typically between 15-25 ppm. chemicalbook.com

Predicted ¹³C NMR Data for 2-Fluoro-4-methoxy-1,3-dimethylbenzene

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

|---|---|---|

| C-1 | ~125-135 | Yes (²JCF or ³JCF) |

| C-2 | ~155-165 | Yes (¹JCF, large) |

| C-3 | ~125-135 | Yes (²JCF or ³JCF) |

| C-4 | ~150-160 | Yes (³JCF) |

| C-5 | ~110-120 | Yes (²JCF) |

| C-6 | ~115-125 | Yes (³JCF) |

| -OCH₃ | ~55-60 | No |

| C1-CH₃ | ~15-25 | Yes (³JCF) |

¹⁹F NMR Spectroscopy The ¹⁹F NMR spectrum provides specific information about the fluorine atom's environment. For 2-Fluoro-4-methoxy-1,3-dimethylbenzene, a single resonance is expected. The chemical shift of fluorine is sensitive to the electronic effects of other substituents on the aromatic ring. nih.govcdnsciencepub.comrsc.org Electron-donating groups like methoxy and methyl generally cause a shielding effect (upfield shift). The exact chemical shift would be determined relative to a standard like CFCl₃.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all ¹H and ¹³C signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, COSY would primarily be used to confirm the absence of coupling for the singlets observed in the ¹H NMR spectrum, reinforcing their structural isolation.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This would be crucial for definitively linking the proton signals to their corresponding carbon atoms: the H-5 signal to the C-5 carbon, the methoxy protons to the methoxy carbon, and each methyl proton signal to its respective methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C nuclei. This is the key experiment for piecing together the molecular skeleton. For instance, the methoxy protons (~3.9 ppm) would show a correlation to the C-4 carbon (~155 ppm). The aromatic proton (H-5) would show correlations to C-1, C-3, and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This would be particularly useful for confirming the relative positions of the substituents. For example, a NOESY cross-peak would be expected between the methoxy protons and the aromatic proton on C-5, as well as between the methyl protons at C-3 and the aromatic proton at C-5.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) Spectroscopy The IR spectrum would confirm the presence of key functional groups. libretexts.orglibretexts.org

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). libretexts.org

C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. libretexts.org

C-O Stretching: The aryl-alkyl ether linkage (Ar-O-CH₃) typically shows a strong, characteristic asymmetric stretching band around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.

C-F Stretching: The C-F stretching vibration for an aryl fluoride (B91410) gives a strong band in the 1100-1300 cm⁻¹ region.

Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring can often be inferred from the C-H out-of-plane bending bands in the 650-900 cm⁻¹ region. spectra-analysis.com For a 1,2,3,4-tetrasubstituted benzene, specific patterns are expected.

Predicted IR Absorption Bands for 2-Fluoro-4-methoxy-1,3-dimethylbenzene

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| Asymmetric C-O-C Stretch | ~1250 | Strong |

| Symmetric C-O-C Stretch | ~1040 | Medium |

| C-F Stretch | 1100 - 1300 | Strong |

Raman Spectroscopy Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring "breathing" mode around 1000 cm⁻¹, are often strong in Raman spectra. The spectrum of anisole (B1667542), a related compound, shows characteristic Raman shifts that can be used as a reference. chemicalbook.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides the molecular weight and valuable structural information from the fragmentation pattern of the molecule. The nominal molecular weight of 2-Fluoro-4-methoxy-1,3-dimethylbenzene (C₉H₁₁FO) is 154 g/mol .

The fragmentation of this molecule under electron ionization (EI) would likely proceed through several characteristic pathways for aromatic ethers and fluorinated compounds. rsc.orgosti.govmiamioh.edursc.org

Molecular Ion (M⁺˙): A prominent molecular ion peak would be expected at m/z = 154.

Loss of a Methyl Radical: A common fragmentation pathway for anisole derivatives is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at m/z = 139. chegg.com

Loss of Formaldehyde (B43269): Subsequent loss of formaldehyde (CH₂O) from the m/z = 139 ion could occur, yielding a fragment at m/z = 109.

Loss of a Fluorine Atom: Fragmentation involving the loss of a fluorine atom (•F) from the molecular ion would result in a peak at m/z = 135.

Tropylium-type Ions: Rearrangements common in aromatic compounds could lead to the formation of various substituted tropylium (B1234903) or benzylic cations.

Predicted Key Mass Spectrometry Fragments for 2-Fluoro-4-methoxy-1,3-dimethylbenzene

| m/z | Identity |

|---|---|

| 154 | [M]⁺˙ (Molecular Ion) |

| 139 | [M - CH₃]⁺ |

| 124 | [M - 2CH₃]⁺˙ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a suitable single crystal of 2-Fluoro-4-methoxy-1,3-dimethylbenzene would need to be grown.

As of now, no crystal structure for this compound has been reported in the public domain, such as the Cambridge Structural Database. If a crystal structure were determined, it would confirm the planar geometry of the benzene ring and provide exact measurements of the C-F, C-O, and C-C bond lengths, as well as the orientation of the methoxy and methyl groups relative to the ring.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in aromatic compounds. aps.org The benzene ring exhibits characteristic absorption bands that are influenced by substituents. nist.govup.ac.zaacs.org

Both the methoxy and methyl groups are electron-donating, while the fluorine atom has a weaker electron-donating effect through resonance. These groups typically cause a bathochromic (red) shift of the benzene absorption bands to longer wavelengths. For substituted benzenes, two primary bands are often observed, analogous to the E₂-band (around 204 nm) and the B-band (around 256 nm) of benzene itself. For 2-Fluoro-4-methoxy-1,3-dimethylbenzene, these bands would be expected to be shifted to longer wavelengths.

Predicted UV-Vis Absorption Maxima for 2-Fluoro-4-methoxy-1,3-dimethylbenzene (in a non-polar solvent)

| Transition | Predicted λₘₐₓ (nm) |

|---|---|

| π → π* (E₂-band like) | ~210 - 230 |

Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Mixture Separation

The purity and separation of 2-Fluoro-4-methoxy-1,3-dimethylbenzene from reaction mixtures, starting materials, and potential byproducts are critical for its application in research and synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques widely employed for these purposes. These methods offer high resolution and sensitivity, allowing for the accurate determination of purity and the quantification of the compound in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2-Fluoro-4-methoxy-1,3-dimethylbenzene. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

Methodology and Findings:

For the analysis of 2-Fluoro-4-methoxy-1,3-dimethylbenzene, a non-polar or mid-polarity capillary column is typically employed. The choice of the stationary phase is crucial for resolving isomers and other closely related impurities. A common choice would be a 5% phenyl-methylpolysiloxane column due to its versatility and thermal stability.

The oven temperature program is optimized to ensure adequate separation of components in a reasonable timeframe. A typical analysis would start at a lower temperature to separate volatile components, followed by a gradual ramp to a higher temperature to elute the target compound and any less volatile impurities.

The mass spectrometer serves as the detector, ionizing the eluted compounds and separating the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint, allowing for confident identification. The fragmentation pattern of 2-Fluoro-4-methoxy-1,3-dimethylbenzene under electron ionization (EI) is expected to be influenced by its substituent groups. Key fragmentation pathways would likely involve the loss of a methyl group (M-15), a methoxy group (M-31), and potentially the cleavage of the aromatic ring.

Purity Assessment and Isomer Separation:

A primary application of GC-MS is the determination of purity by quantifying the peak area of 2-Fluoro-4-methoxy-1,3-dimethylbenzene relative to the total area of all detected peaks. This technique is also invaluable for identifying and separating positional isomers that may arise during synthesis, such as those with different arrangements of the fluoro, methoxy, and methyl groups on the benzene ring. The subtle differences in polarity and boiling point between these isomers often allow for their separation on a suitable GC column.

Below is a representative data table illustrating a hypothetical GC-MS analysis for the purity assessment of a sample of 2-Fluoro-4-methoxy-1,3-dimethylbenzene.

| Peak No. | Retention Time (min) | Compound Name | Key Mass Fragments (m/z) | Relative Abundance (%) |

| 1 | 8.52 | 2-Fluoro-1,3-dimethylbenzene | 124, 109, 91 | 0.5 |

| 2 | 10.15 | 2-Fluoro-4-methoxy-1,3-dimethylbenzene | 154, 139, 124, 111 | 99.3 |

| 3 | 10.38 | Isomeric Impurity | 154, 139, 111 | 0.2 |

This table is a representative example and not based on experimentally determined data for this specific compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique to GC-MS, particularly well-suited for the analysis of less volatile or thermally labile compounds. For 2-Fluoro-4-methoxy-1,3-dimethylbenzene, reversed-phase HPLC is the most common mode used for purity determination and mixture separation.

Methodology and Findings:

In a typical reversed-phase HPLC setup, a non-polar stationary phase, such as a C18 or C8 column, is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation.

Detection is commonly performed using a UV detector, as the aromatic ring of 2-Fluoro-4-methoxy-1,3-dimethylbenzene absorbs UV light. The selection of the detection wavelength is based on the compound's UV-Vis spectrum to maximize sensitivity.

Purity Assessment and Mixture Separation:

HPLC is highly effective for quantifying the purity of 2-Fluoro-4-methoxy-1,3-dimethylbenzene by comparing its peak area to those of any impurities present. By carefully selecting the column and mobile phase conditions, it is possible to separate the target compound from starting materials, reagents, and byproducts. The retention time of the compound is a characteristic parameter under specific chromatographic conditions and can be used for its identification when compared to a reference standard.

The following interactive data table provides a hypothetical example of an HPLC analysis for the purity assessment of 2-Fluoro-4-methoxy-1,3-dimethylbenzene.

| Component | Retention Time (min) | Peak Area | Purity (%) |

| Impurity 1 | 3.21 | 15,432 | 0.3 |

| 2-Fluoro-4-methoxy-1,3-dimethylbenzene | 5.87 | 5,128,976 | 99.5 |

| Impurity 2 | 7.02 | 10,288 | 0.2 |

This table is a representative example and not based on experimentally determined data for this specific compound.

Future Research Directions and Open Questions

Development of Novel and Sustainable Synthetic Routes

Currently, the synthesis of 2-Fluoro-4-methoxy-1,3-dimethylbenzene is not extensively documented in publicly available literature. One noted pathway involves the treatment of 4-methoxy-1,3-dimethyl-2-nitrobenzene with triethylamine (B128534) trihydrofluoride. This reaction, while demonstrating a method for the introduction of fluorine, highlights the need for more sustainable and efficient synthetic strategies.

Future research should focus on developing alternative synthetic routes that are more environmentally benign and cost-effective. This could include:

Late-stage C-H fluorination: Directing a fluorine atom onto the C2 position of 4-methoxy-1,3-dimethylbenzene would be a highly atom-economical approach. Investigating various fluorinating agents and catalytic systems for this transformation is a promising avenue.

Catalytic Sandmeyer-type reactions: If starting from an amino precursor (2-amino-4-methoxy-1,3-dimethylbenzene), developing a catalytic version of the Sandmeyer reaction for fluorination could reduce the stoichiometric waste associated with traditional methods.

Flow chemistry approaches: Implementing the synthesis in a continuous flow reactor could offer better control over reaction parameters, improve safety, and allow for easier scalability.

A comparative analysis of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Late-stage C-H Fluorination | High atom economy, reduced number of synthetic steps. | Achieving high regioselectivity, identifying suitable catalysts. |

| Catalytic Sandmeyer Reaction | Milder reaction conditions, potential for higher yields. | Catalyst development and optimization, substrate scope. |

| Flow Chemistry Synthesis | Enhanced safety and scalability, precise process control. | Reactor design, optimization of flow parameters. |

Deeper Understanding of Structure-Reactivity Relationships through Advanced Computational Models

The interplay of the fluoro, methoxy (B1213986), and dimethyl substituents on the aromatic ring governs the reactivity and properties of 2-Fluoro-4-methoxy-1,3-dimethylbenzene. Advanced computational models, such as Density Functional Theory (DFT), can provide profound insights into these relationships.

Future computational studies should aim to:

Map the electrostatic potential surface: This would reveal the electron-rich and electron-deficient regions of the molecule, predicting its behavior in electrophilic and nucleophilic aromatic substitution reactions.

Calculate bond dissociation energies: Understanding the strength of the C-F, C-O, and C-H bonds is crucial for predicting the molecule's stability and potential reaction pathways.

Model transition states of potential reactions: This can help in elucidating reaction mechanisms and predicting the feasibility of various transformations.

The data generated from these computational models would be invaluable for guiding experimental work and accelerating the discovery of new reactions and applications for this compound.

| Computational Model | Information Gained | Impact on Research |

| Density Functional Theory (DFT) | Electronic structure, bond energies, reaction pathways. | Guides experimental design, predicts reactivity. |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions. | Informs material science applications, predicts physical properties. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds, charge distribution. | Provides a deeper understanding of substituent effects. |

Exploration of Untapped Reactivity Patterns and Derivatization Possibilities

The unique electronic and steric environment of 2-Fluoro-4-methoxy-1,3-dimethylbenzene suggests a rich and largely unexplored reactivity. Future research should systematically investigate its behavior in a variety of chemical transformations.

Key areas for exploration include:

Electrophilic Aromatic Substitution: The directing effects of the existing substituents need to be experimentally determined. The interplay between the ortho, para-directing methoxy and methyl groups and the deactivating, ortho, para-directing fluorine atom presents a complex and interesting case for regioselectivity studies.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom could potentially be displaced by various nucleophiles under the right conditions, providing a handle for further functionalization.

Ortho-lithiation/Metalation: The directing abilities of the methoxy and fluoro groups could be exploited to achieve regioselective metalation, opening up a wide range of derivatization possibilities.

Systematic studies in these areas will build a comprehensive reactivity profile for the molecule, enabling its use as a versatile building block in organic synthesis.

Integration with Emerging Synthetic Technologies (e.g., Photoredox Catalysis, Electrochemistry)

Modern synthetic technologies like photoredox catalysis and electrochemistry offer novel ways to activate molecules and forge new bonds under mild conditions. Applying these technologies to 2-Fluoro-4-methoxy-1,3-dimethylbenzene could unlock new reactivity patterns.

Potential research directions include:

Photoredox-mediated C-H functionalization: Using a suitable photocatalyst, it may be possible to selectively functionalize the C-H bonds of the methyl groups or the aromatic ring.

Electrochemical synthesis and modification: Electrosynthesis could provide a green alternative for the preparation of 2-Fluoro-4-methoxy-1,3-dimethylbenzene or its derivatives. Electrochemical methods could also be explored for C-F bond activation or other transformations.

Dual catalysis systems: Combining photoredox or electrocatalysis with other catalytic methods (e.g., transition metal catalysis) could enable novel and complex transformations that are not achievable through conventional means.

The integration of these cutting-edge technologies with the chemistry of 2-Fluoro-4-methoxy-1,3-dimethylbenzene represents a frontier in the study of this compound, with the potential to significantly expand its synthetic utility.

Q & A

Q. What are the optimal synthetic routes for 2-fluoro-4-methoxy-1,3-dimethylbenzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and methoxy group introduction. A stepwise approach includes:

Halogenation : Fluorination of 1,3-dimethylbenzene using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

Methoxy Introduction : Nucleophilic substitution (e.g., using NaOMe in DMF at 80°C) at the para position relative to fluorine .

- Key Factors :

- Temperature control (<100°C) prevents demethylation.

- Catalyst choice (e.g., Pd for coupling reactions) improves regioselectivity .

- Data Table :

| Method | Yield (%) | Purity (%) | Conditions | Reference |

|---|---|---|---|---|

| Halogenation + Substitution | 65–78 | >95 | DMF, 80°C, 12h | |

| One-pot Fluorination | 72 | 90 | THF, RT, 6h |

Q. How can NMR and mass spectrometry be used to confirm the structure of 2-fluoro-4-methoxy-1,3-dimethylbenzene?

- Methodological Answer :

- <sup>1</sup>H NMR :

- Methyl groups: Singlets at δ 2.2–2.4 ppm (1,3-dimethyl).

- Methoxy: Singlet at δ 3.8–4.0 ppm.

- Aromatic protons: Coupling patterns (e.g., doublets for fluorine-adjacent protons) .

- <sup>19</sup>F NMR : Resonance at −110 to −120 ppm (aromatic fluorine) .

- MS : Molecular ion peak at m/z 168 (C9H11FO) with fragmentation patterns confirming substituent positions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of fluorinated aromatic derivatives like 2-fluoro-4-methoxy-1,3-dimethylbenzene?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles.

- Stepwise Analysis :

Purity Validation : Use HPLC (>98% purity) to exclude confounding effects from byproducts .

Dose-Response Curves : Test across concentrations (1–100 µM) in cell-based assays (e.g., MTT for cytotoxicity).

Comparative Studies : Benchmark against analogs (e.g., 2-fluoro-1,3-dimethylbenzene) to isolate methoxy group effects .

- Case Study : A 2024 study found that impurities in fluorinated analogs (e.g., residual Pd catalysts) artificially inflated cytotoxicity by 20–30% .

Q. How can computational modeling predict the reactivity of 2-fluoro-4-methoxy-1,3-dimethylbenzene in Suzuki-Miyaura coupling reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states.

- Fluorine’s electron-withdrawing effect lowers activation energy for oxidative addition .

- Key Parameters :

- Bond dissociation energies (C-F vs. C-OCH3).

- Solvent effects (e.g., DMF stabilizes Pd intermediates).

- Validation : Compare predicted coupling rates (kcalc) with experimental yields .

Q. What are the stability limits of 2-fluoro-4-methoxy-1,3-dimethylbenzene under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability :

- Stable in pH 5–9 (aqueous buffer, 25°C).

- Degrades at pH <4 (demethylation) or pH >10 (methoxy hydrolysis) .

- Thermal Stability :

- Decomposition onset at 150°C (TGA data).

- Short-term storage recommended at −20°C in inert atmosphere .

- Data Table :

| Condition | Half-Life (h) | Degradation Products | Reference |

|---|---|---|---|

| pH 3, 25°C | 2.5 | 2-fluoro-1,3-dimethylphenol | |

| pH 7, 60°C | 48 | None detected |

Contradiction Analysis and Optimization

Q. Why do fluorinated aromatic compounds exhibit variable regioselectivity in electrophilic substitution reactions?

- Methodological Answer : Competing directing effects (fluoro vs. methoxy groups) require controlled conditions:

- Meta vs. Para Substitution :

- Fluorine directs electrophiles to meta positions, while methoxy directs to para.

- Dominance depends on solvent polarity (e.g., polar solvents enhance methoxy’s +M effect) .

- Case Study : Nitration of 2-fluoro-4-methoxy-1,3-dimethylbenzene yields 85% para-nitro product in H2SO4 vs. 60% in AcOH .

Research Design Recommendations

- Synthetic Optimization : Use DOE (Design of Experiments) to model interactions between temperature, catalyst loading, and solvent .

- Biological Assays : Include fluorinated analogs as negative controls to isolate structural contributions .

- Computational Tools : Leverage Reaxys/PubChem databases for retrosynthetic planning and hazard assessment .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.